molecular formula C10H11ClN2O B15068466 5-Chloro-N-methylindoline-2-carboxamide

5-Chloro-N-methylindoline-2-carboxamide

Cat. No.: B15068466
M. Wt: 210.66 g/mol
InChI Key: MKOLSOXLLJNASD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-methylindoline-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloroindoline.

    N-Methylation: The indoline is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-N-methylindoline-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and proteins.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-methylindoline-2-carboxamide involves its interaction with specific enzymes and proteins. The carboxamide group forms hydrogen bonds with the active sites of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroindoline-2-carboxamide
  • N-Methylindoline-2-carboxamide
  • 5-Chloro-N-methylindole-2-carboxylic acid

Uniqueness

5-Chloro-N-methylindoline-2-carboxamide is unique due to the presence of both the chloro and N-methyl groups, which enhance its ability to interact with enzymes and proteins. This makes it a valuable compound in medicinal chemistry compared to its analogs .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

5-chloro-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

InChI

InChI=1S/C10H11ClN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-4,9,13H,5H2,1H3,(H,12,14)

InChI Key

MKOLSOXLLJNASD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

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